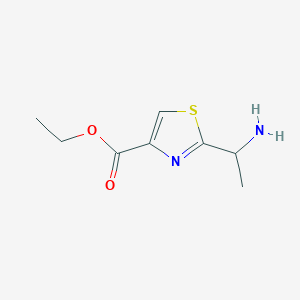

ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE

Description

Properties

IUPAC Name |

ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-12-8(11)6-4-13-7(10-6)5(2)9/h4-5H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHAKLFZRIHNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE typically involves the reaction of ethyl 2-bromoacetate with thioamide derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiazolidines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydroxide, potassium carbonate, ethanol.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazoles.

Scientific Research Applications

Chemistry: ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE is used as a building block in organic synthesis. It can be used to synthesize more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its thiazole ring is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial activity.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its incorporation into polymer chains can enhance the thermal and mechanical properties of the resulting materials.

Mechanism of Action

The mechanism of action of ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: The introduction of bulky groups (e.g., bromophenyl, methoxyphenyl) increases molecular weight and may reduce solubility in aqueous media.

- Thermal Stability: Higher melting points (e.g., 182°C for Ethyl 2-amino-5-phenyl-4-thiazolecarboxylate) correlate with aromatic substituents, which stabilize the crystal lattice.

- Reactivity : Thioxo groups (e.g., in ) increase electrophilicity, making these compounds reactive in nucleophilic substitution reactions.

Biological Activity

Ethyl 2-(1-aminoethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. The thiazole ring structure is known for its involvement in various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C6H8N2O2S

- Molecular Weight : 172.2 g/mol

- CAS Number : 867340-42-9

- Melting Point : 177 °C

- Boiling Point : 308 °C (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 2-bromoacetate with thioamide derivatives under basic conditions. This process includes nucleophilic substitution followed by cyclization to form the thiazole ring .

Antimicrobial Activity

Research has indicated that derivatives of the thiazole ring exhibit significant antimicrobial properties. For instance, a study evaluating various thiazole derivatives showed that many compounds demonstrated good fungicidal activity at concentrations as low as 50 μg/mL against several fungal strains . The mechanism of action often involves the inhibition of bacterial enzymes, leading to a reduction in bacterial viability.

| Compound | Concentration (μg/mL) | Activity (%) |

|---|---|---|

| Compound 4b | 50 | >50% against six fungi |

| Compound 4i | 50 | >50% against six fungi |

Anti-inflammatory and Anticancer Properties

This compound has also been investigated for its potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways suggests possible therapeutic applications in conditions characterized by inflammation . Furthermore, studies have indicated that compounds containing the thiazole moiety can act as inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction .

Case Study 1: Antifungal Activity

In a systematic evaluation of novel thiazole derivatives, compounds derived from this compound were tested against Tobacco Mosaic Virus (TMV) and exhibited promising antiviral activity at concentrations around 100 μg/mL. This suggests potential applications in agricultural biotechnology as well as in therapeutic settings .

Case Study 2: Anticancer Mechanisms

A study focusing on the anticancer effects of thiazole derivatives found that specific modifications to the thiazole structure enhanced its interaction with molecular targets involved in cancer cell signaling pathways. The compound's ability to induce apoptosis in cancer cells was linked to increased expression of pro-apoptotic factors such as p53 .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole ring can bind to active sites on enzymes, inhibiting their function and leading to antimicrobial effects.

- Signal Transduction Modulation : The compound may influence cellular pathways related to inflammation and cancer progression by modulating gene expression and protein interactions .

Q & A

Q. What are the established synthetic routes for ETHYL 2-(1-AMINOETHYL)-1,3-THIAZOLE-4-CARBOXYLATE, and what reaction conditions optimize yield?

The compound is synthesized via cyclocondensation reactions. A common approach involves reacting ethyl 2-bromoacetate with a substituted thiourea or thioamide derivative under basic conditions (e.g., NaHCO₃ or K₂CO₃). For example, thiourea derivatives with an aminoethyl side chain can undergo nucleophilic substitution followed by cyclization to form the thiazole ring . Key optimizations include:

- Temperature control : Reflux in ethanol or acetonitrile (80–100°C) minimizes side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields >90% purity .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical methods :

- HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm. Purity >95% is achievable .

- NMR : Key signals include the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) and thiazole protons (δ 7.1–7.3 ppm). The 1-aminoethyl group shows a doublet at δ 1.5–1.6 ppm (CH₃) and a multiplet at δ 3.8–4.0 ppm (NH-CH₂) .

Q. What safety precautions are critical when handling this compound?

- Hazard mitigation :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as aminoethyl groups may cause respiratory or dermal irritation .

- Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Molecular docking (AutoDock/Vina) : Simulate interactions with electrophiles (e.g., alkyl halides) to identify reactive sites. The thiazole sulfur and aminoethyl nitrogen are primary nucleophilic centers .

- DFT calculations (Gaussian) : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. For example, the thiazole C-2 position is more electrophilic than C-4 due to electron-withdrawing ester effects .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Case study : Discrepancies in ¹³C NMR shifts (e.g., thiazole C-4 vs. ester carbonyl) may arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers).

- Deuterated solvents : DMSO-d₆ reduces peak broadening caused by hygroscopic intermediates .

Q. How does the aminoethyl side chain influence the compound’s bioactivity in antimicrobial assays?

- Structure-activity relationship (SAR) :

- The aminoethyl group enhances solubility and membrane penetration, improving MIC values against Staphylococcus aureus (e.g., MIC = 8 µg/mL vs. 32 µg/mL for non-aminated analogs).

- Mechanism : Chelation of bacterial metalloenzymes (e.g., urease) via the amino group disrupts enzymatic activity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Process optimization :

- Continuous flow reactors : Reduce reaction time from 12 hours (batch) to 2 hours by enhancing heat/mass transfer.

- Byproduct analysis : LC-MS identifies hydrolyzed esters (e.g., free carboxylic acid) formed due to trace moisture. Anhydrous MgSO₄ or molecular sieves mitigate this .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH and temperature?

- Protocol :

- Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C for 24–72 hours.

- Monitor degradation via HPLC: Ester hydrolysis dominates at pH >10, while thiazole ring oxidation occurs at pH <2 with H₂O₂ formation .

Q. What analytical techniques differentiate this compound from structurally similar thiazole carboxylates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.